molecular formula C35H38ClN5O4S B1198727 Clemizole penicillin CAS No. 6011-39-8

Clemizole penicillin

Cat. No. B1198727
CAS RN: 6011-39-8
M. Wt: 660.2 g/mol
InChI Key: GKPMEGXMKPQRTN-CBDIPHIASA-N
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Description

Synthesis Analysis

The synthesis of clemizole penicillin, like other penicillins, involves complex biochemical pathways that start from simple precursor molecules. A noteworthy step in the biosynthesis of penicillins is mediated by isopenicillin N synthase (IPNS), which catalyzes the formation of the β-lactam and thiazolidine rings, essential for the antibiotic's activity. This enzymatic step is unique and has no chemical precedent, highlighting the complexity and specificity of antibiotic biosynthesis (Roach et al., 1995).

Molecular Structure Analysis

Clemizole penicillin's molecular structure is characterized by its β-lactam and thiazolidine rings, a hallmark of all penicillin antibiotics. These structural components are crucial for the drug's antibacterial activity. Detailed studies on the molecular structure of penicillin-related enzymes, such as IPNS, provide insights into how these structures are formed and how modifications can be made to produce derivatives like clemizole penicillin. The active site of IPNS, buried within a jelly-roll motif, reveals how the enzyme facilitates the formation of the penicillin nucleus (Roach et al., 1995).

Chemical Reactions and Properties

The formation of clemizole penicillin involves several key chemical reactions, starting with the cyclization reactions catalyzed by IPNS. This process involves the formation of the β-lactam and thiazolidine rings through specific C-H bond cleavage and the transfer of hydrogen atoms. The enzyme utilizes a mononuclear non-heme-iron(II) cofactor and dioxygen as cosubstrate, a process meticulously detailed in studies of IPNS and its intermediates (Tamanaha et al., 2016).

Scientific Research Applications

  • Syphilis Treatment : Penicillin remains the drug of choice for syphilis therapy. Clemizole penicillin, along with procaine penicillin, is no longer available, limiting options to benzathine penicillin and benzyl penicillin infusion therapy (Heise, 2004).

  • Assay Method Development : A spectrophotometric method using chloranil for the assay of various drugs including clemizole penicillin G sodium was developed, which is a simple, sensitive, and accurate method for drug assay (Belal et al., 1981).

  • Capillary Electrophoresis in Drug Analysis : Clemizole penicillin was included in a study utilizing capillary electrophoresis for the separation of benzylpenicillin, procaine, benzathine, and clemizole, demonstrating the method's selectivity and precision (Pajchel et al., 2004).

  • Hepatitis C Virus Treatment : Clemizole showed a highly synergistic antiviral effect with HCV protease inhibitors, suggesting its potential inclusion in anti-HCV cocktails (Einav et al., 2010).

  • Cardiac Potassium Currents Inhibition : Clemizole hydrochloride, a histamine H1 receptor antagonist, also inhibits cardiac K+ currents, affecting cardiac repolarization, indicating its potential therapeutic effects beyond hepatitis C infection (Jie et al., 2017).

  • High-Performance Liquid Chromatography (HPLC) in Drug Analysis : Clemizole penicillin G was part of a study optimizing HPLC for simultaneous determination of the cationic and anionic parts in repository penicillins (Nachtmann & Gstrein, 1982).

  • Antiarrhythmic Properties : Clemizole demonstrated selective antiarrhythmic action in a study involving arrhythmias in canine atria, suggesting its potential in treating specific cardiac conditions (Méndez et al., 2004).

  • Penicillin Allergy and Surgical Prophylaxis : A study on cephalosporin cross-reactivity risk in penicillin-allergic patients highlighted the importance of understanding allergic reactions and alternative treatments in surgical contexts (Beltran et al., 2015).

Future Directions

The future of antibiotics like Clemizole Penicillin lies in the development of strategies to combat antibiotic resistance. This includes the discovery of novel antibiotics, improvement in the efficacy of existing antibiotics, and the development of alternatives to conventional antibiotics .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3.C16H18N2O4S/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22;1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h1-2,5-10H,3-4,11-14H2;3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t;11-,12+,14-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPMEGXMKPQRTN-CBDIPHIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38ClN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10975533
Record name 6-[(1-Hydroxy-2-phenylethylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid--1-[(4-chlorophenyl)methyl]-2-[(pyrrolidin-1-yl)methyl]-1H-benzimidazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10975533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

660.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clemizole penicillin

CAS RN

6011-39-8
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- (2S,5R,6R)-, compd. with 1-[(4-chlorophenyl)methyl]-2-(1-pyrrolidinylmethyl)-1H-benzimidazole (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6011-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clemizole penicillin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006011398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[(1-Hydroxy-2-phenylethylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid--1-[(4-chlorophenyl)methyl]-2-[(pyrrolidin-1-yl)methyl]-1H-benzimidazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10975533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLEMIZOLE PENICILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UL276H6TF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
S Belal, MAH Elsayedx, ME Abdel-Hamid… - Journal of …, 1981 - Elsevier
A simple and sensitive spectrophotometric method is described for the assay of naphazoline, clemizole, penicillin G sodium, and piperazine. The method was based on the formation of …
Number of citations: 41 www.sciencedirect.com
K Bornemann, E Schulz, R Heinecker - Munchener Medizinische …, 1966 - cabdirect.org
Of 6, 000 injections of" Clemizole Penicillin G (Megacillin)" given in 2 years at The Municipal Hospital, Kassel, 8 were followed by immediate reactions. Only 1 of these was considered …
Number of citations: 1 www.cabdirect.org
O Delzant - Revue Internationale des Services de Sante des …, 1970 - cabdirect.org
… Abstract : Clemizole penicillin (Bellocillin) is a mixture of 1 part of penicillin G and 4 parts of clemizole penicillin, clemizole delaying the release of penicillin and having antihistaminic …
Number of citations: 0 www.cabdirect.org
F Nachtmann, K Gstrein - Journal of Chromatography A, 1982 - Elsevier
… s7.5 and for clemizole penicillin G pH 2.5-3.0. For all components linear calibration graphs were obtained over the concentration range 0.1-l mg/ml (injection volume 20 $)_ The relative …
Number of citations: 16 www.sciencedirect.com
DR Sutton, ACB Wicks, L Davidson - Thorax, 1970 - thorax.bmj.com
… D (1 million units of clemizole penicillin, including disposable syringe … clemizole penicillin and Bicillin. We are grateful to Bristol Laboratories for the provision of the clemizole penicillin G …
Number of citations: 37 thorax.bmj.com
J Jubelin, L de Lumley, A Raybaud - Marseille Medical, 1968 - europepmc.org
… [Exploration of the possible allergic consequences of utilization of clemizole-penicillin]. … [Acute, non-allergic reactions following im administration of clemizole-penicillin G and …
Number of citations: 2 europepmc.org
H Schöfer - Der Hautarzt, 2005 - Springer
… Secondly, the standard drug for syphilis treatment in Germany, clemizole penicillin, has no longer been available since July 2003. In this article, the new German guidelines for syphilis …
Number of citations: 3 link.springer.com
A Ziebart-Schroth - Medizinische Klinik, 1976 - europepmc.org
… recurrent erysipelas were treated through 10 days - every day - with 10 mega Na-penicillin G intravenously, before noon, and with 1.2 mega (900000 units clemizole penicillin G plus …
Number of citations: 1 europepmc.org
Z Liang, YP Chen, CS Yang, W Guo, XX Jiang… - International journal of …, 2016 - Elsevier
Penicillin is the gold standard for treating syphilis. However, allergic reactions, poor drug tolerance and limited efficacy in patients remain a challenging problem. The objective of this …
Number of citations: 50 www.sciencedirect.com
PY Yun, YK Kim, KI Jeong, JC Park, YJ Choi - Journal of Cranio …, 2014 - Elsevier
… Post-operatively, 1.0 ml of dexamethasone-21-isonicotinate (Voren, Boehringer Ingelheim Korea Ltd., Seoul, Korea) was injected for once, and clemizole penicillin G & sodium penicillin …
Number of citations: 49 www.sciencedirect.com

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